1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine is a chemical compound with a unique structure that combines a hydrazinylphenyl group with a sulfonyl group attached to a dimethylpyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine typically involves the reaction of 4-hydrazinylbenzenesulfonyl chloride with 3,3-dimethylpyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazinyl group under mild conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hydrazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((4-Hydrazinylphenyl)methyl)sulfonylpyrrolidine: Similar structure but with a methyl group instead of a dimethyl group.
1-((4-Hydrazinylphenyl)sulfonyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-((4-Hydrazinylphenyl)sulfonyl)-3,3-dimethylpyrrolidine is unique due to the presence of the dimethylpyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of the hydrazinyl and sulfonyl groups also provides a versatile platform for further chemical modifications .
Eigenschaften
Molekularformel |
C12H19N3O2S |
---|---|
Molekulargewicht |
269.37 g/mol |
IUPAC-Name |
[4-(3,3-dimethylpyrrolidin-1-yl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2)7-8-15(9-12)18(16,17)11-5-3-10(14-13)4-6-11/h3-6,14H,7-9,13H2,1-2H3 |
InChI-Schlüssel |
TYMAWGKMCWNVRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.